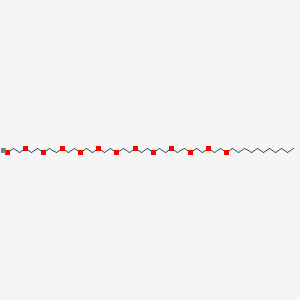

C11-PEG13-alcohol

Description

C11-PEG13-alcohol is a polyethylene glycol (PEG)-modified amphiphilic compound comprising a linear C11 alkyl chain conjugated to a 13-unit PEG polymer terminated with a hydroxyl group. This structure confers unique solubility properties, enabling applications in drug delivery, nanotechnology, and material science. The hydrophobic C11 chain facilitates integration into lipid bilayers or micelles, while the hydrophilic PEG13 segment enhances aqueous solubility and reduces immunogenicity .

The compound is commercially available through suppliers like Ruixi Biological, often utilized in lipid nanoparticle formulations or surface functionalization .

Properties

Molecular Formula |

C35H72O13 |

|---|---|

Molecular Weight |

700.9 g/mol |

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-undecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |

InChI |

InChI=1S/C35H72O13/c1-2-3-4-5-6-7-8-9-10-12-37-14-16-39-18-20-41-22-24-43-26-28-45-30-32-47-34-35-48-33-31-46-29-27-44-25-23-42-21-19-40-17-15-38-13-11-36/h36H,2-35H2,1H3 |

InChI Key |

BWQLDBZHBVQNIK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C11-PEG13-alcohol typically involves the reaction of a PEG chain with an aliphatic carbon chain. The hydroxyl groups in the PEG chain can be activated and then reacted with the aliphatic carbon chain under controlled conditions. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO), dichloromethane (DCM), or dimethylformamide (DMF), and the reaction is carried out at ambient temperature .

Industrial Production Methods

In industrial settings, the production of C11-PEG13-alcohol involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often achieving a purity of ≥95%. The compound is then purified and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions

C11-PEG13-alcohol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like lithium aluminum hydride (LiAlH4), and various halides or amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of C11-PEG13-alcohol can yield aldehydes or carboxylic acids, while substitution reactions can produce a wide range of functionalized PEG derivatives .

Scientific Research Applications

C11-PEG13-alcohol has a wide range of applications in scientific research, including:

Chemistry: It is used as a linker in the synthesis of various compounds, enhancing their solubility and reactivity.

Biology: The compound is used in the modification of biomolecules, improving their stability and solubility in aqueous media.

Medicine: C11-PEG13-alcohol is used in drug delivery systems to improve the pharmacokinetic properties of drugs, making them more water-soluble and stable.

Industry: The compound is used in the production of various industrial products, including coatings, adhesives, and lubricants

Mechanism of Action

The mechanism of action of C11-PEG13-alcohol involves its ability to enhance the solubility and stability of compounds. The PEG chain increases the hydrophilicity of the compound, allowing it to be easily conjugated to drug molecules or biomolecules. This enhances their water solubility, stability, and effectiveness. The hydroxyl group allows for further derivatization, making the compound highly customizable for various applications .

Comparison with Similar Compounds

Table 1: Key Properties of C11-PEG13-Alcohol and Analogues

Research Findings

- Drug Delivery : C11-PEG13-alcohol’s amphiphilicity supports stable micelle formation, enhancing hydrophobic drug encapsulation (e.g., paclitaxel) compared to shorter PEGs like Propargyl-PEG6-alcohol .

- Targeted Therapy : Unlike DSPE-PEG-T7 (), which uses peptides for tumor targeting, C11-PEG13-alcohol relies on passive targeting via the enhanced permeability and retention (EPR) effect.

- Bioconjugation : Propargyl-PEG13-alcohol outperforms C11-PEG13-alcohol in click chemistry applications due to its terminal alkyne group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.